4-(azidomethyl)-3-isobutyl-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-isobutyl-1H-pyrazole (4-AMIP) is an organic compound with a unique structure containing both an azide and an isobutyl group. It is a potentially useful molecule for a variety of scientific research applications due to its interesting properties and reactivity. In
Scientific Research Applications
Synthesis of New Pyrazole Derivatives
Pyrazole derivatives have been synthesized through various reactions, demonstrating the versatility of pyrazole compounds in organic synthesis. For example, reactions of 1,3-diphenyl-2-pyrazolin-5-one led to the development of new pyrazole derivatives with potential applications in medicinal chemistry. These derivatives were obtained through condensation reactions and Michael 1,4-addition reactions, showcasing the reactivity and utility of pyrazole compounds in creating diverse chemical structures (El‐Metwally & Khalil, 2010).
Antibacterial and Antifungal Agents
Pyrazole derivatives have also been evaluated for their antibacterial and antifungal properties, indicating the potential of these compounds in pharmaceutical applications. For instance, novel pyrazole derivatives were synthesized and screened for their antimicrobial activities, with some compounds showing promising results against Staphylococcus aureus and Escherichia coli. This highlights the potential of pyrazole compounds in the development of new antibacterial and antifungal agents (Pareek, Joseph, & Seth, 2015).
Organic Reactions and Catalysis
Pyrazole compounds have been involved in various organic reactions, serving as intermediates and catalysts. For example, the synthesis of bis(pyrazolyl)methanes through multi-component reactions demonstrated the use of pyrazole derivatives in creating complex molecules with potential applications in chelating and extracting reagents for different metal ions. This research highlights the functional diversity and application range of pyrazole derivatives in organic synthesis and catalysis (Sadeghpour & Olyaei, 2021).
Mechanism of Action
Target of Action
Azido compounds are known to interact with various biological targets, often through the formation of covalent bonds . The specific targets and their roles would need to be determined through further experimental studies.
Mode of Action
Azido groups are highly reactive and can form covalent bonds with various biological molecules, potentially altering their function
Biochemical Pathways
Azido compounds can interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
Azido compounds can have a variety of effects, depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of 4-(azidomethyl)-3-isobutyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . Additionally, factors such as temperature, presence of other molecules, and cellular context can also influence the action of the compound
properties
IUPAC Name |
4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHVJSQNDIANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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